Bis(p-tolyl)phosphine oxide
Description
Significance of Organophosphorus(V) Compounds in Chemical Synthesis and Catalysis
Organophosphorus(V) compounds, a class to which bis(p-tolyl)phosphine oxide belongs, are fundamental in numerous areas of chemical science. wikipedia.org These compounds, featuring a phosphorus atom in the +5 oxidation state, are integral to organic synthesis, catalysis, and materials science. wikipedia.orgbeilstein-journals.org Their applications range from their use as ligands in transition metal catalysis to their role as intermediates in the synthesis of complex organic molecules. beilstein-journals.orgchemblink.com The P=O bond in many organophosphorus(V) compounds is a key functional group, influencing their chemical reactivity and physical properties. The development of synthetic methods to create these compounds, such as the Michaelis–Arbuzov reaction, has been crucial for their widespread use. wikipedia.org
Role of Phosphine (B1218219) Oxides as Ligands and Organocatalysts
Phosphine oxides, once primarily considered byproducts in reactions like the Wittig and Staudinger ligations, are now recognized for their own catalytic potential. hku.hkmdpi.com The Lewis basicity of the phosphoryl oxygen allows them to act as effective ligands for various metal centers, modulating the reactivity and selectivity of catalytic processes. smolecule.comresearchgate.net In recent years, phosphine oxides have also gained prominence as organocatalysts, capable of activating substrates and facilitating a range of chemical transformations without the need for a metal. hku.hkrsc.org Chiral phosphine oxides, in particular, have been developed for use in stereoselective synthesis. researchgate.netrsc.org Their ability to be generated in situ from phosphines has led to the development of one-pot reactions where the phosphine oxide byproduct of one step catalyzes a subsequent transformation. hku.hk
Specific Research Context of this compound
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₅OP stanfordchem.com |
| Molecular Weight | 230.24 g/mol stanfordchem.com |
| Appearance | White to almost white powder or crystal chemicalbook.com |
| Melting Point | 96 °C (lit.) chemicalbook.com |
| Boiling Point | 354.2 ± 45.0 °C (Predicted) |
| Solubility | Slightly soluble in water stanfordchem.comchemicalbook.comthermofisher.in |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the Grignard reaction, where p-tolylmagnesium bromide is reacted with a phosphorus source like diethylphosphite. chemicalbook.comrsc.org The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. chemicalbook.comrsc.org Following the initial reaction, an acidic workup is performed to yield the crude product, which is then purified by column chromatography. chemicalbook.com
Another established method is the oxidation of the corresponding phosphine, bis(p-tolyl)phosphine. smolecule.com This oxidation can be achieved using various oxidizing agents. Additionally, the reaction of p-tolyl lithium with phosphorus oxychloride is also a viable synthetic pathway. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538152 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-61-2 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(p-tolyl)phosphine Oxide | |
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Coordination Chemistry of Bis P Tolyl Phosphine Oxide Derivatives
Ligand Properties and Coordination Modes
Bis(p-tolyl)phosphine oxide is a secondary phosphine (B1218219) oxide (SPO) that has garnered attention as a versatile pre-ligand in transition-metal catalysis. researchgate.net Its coordination chemistry is defined by a unique set of properties, including a hard/soft donor dichotomy, the potential for hemi-labile behavior, and a crucial tautomeric equilibrium. These characteristics allow it to bind to metal centers in various modes, influencing the structure and reactivity of the resulting complexes.
Hard vs. Soft Donor Characteristics
The concept of hard and soft acids and bases (HSAB) is fundamental to understanding the coordination behavior of this compound. The ligand possesses two potential donor atoms, phosphorus and oxygen, with distinctly different characteristics.
Oxygen Donor: The oxygen atom of the phosphoryl group (P=O) is considered a hard donor . wikipedia.orgresearchgate.net This is due to its high electronegativity and the concentration of electron density, making it a hard Lewis base. Consequently, it preferentially coordinates to hard Lewis acids, such as early transition metals, lanthanides, and actinides. wikipedia.orghbni.ac.in Coordination almost invariably occurs through the formation of a metal-oxygen (M-O) bond. wikipedia.org Upon complexation, the P=O bond length typically elongates slightly, consistent with the stabilization of the ionic P⁺-O⁻ resonance structure. wikipedia.org
Phosphorus Donor: In its trivalent phosphinous acid tautomer, bis(p-tolyl)phosphinous acid, the phosphorus atom acts as a soft donor . mdpi.comlibretexts.org Like other phosphines, the phosphorus atom is larger, more polarizable, and has a lone pair of electrons, making it a soft Lewis base that readily coordinates with soft Lewis acids like late transition metals (e.g., Pd, Pt). researchgate.netmdpi.com
This dual-donor capability allows this compound to adapt its coordination based on the nature of the metal center it encounters. The presence of the electron-donating p-tolyl groups on the phosphorus atom increases its electron density, which can influence the donor strength of both the hard oxygen and soft phosphorus sites.
Hemi-labile Ligand Behavior
Hemi-labile ligands contain two or more donor groups with different affinities for a metal center, typically one strong, anchoring bond and one weaker, labile bond. This lability allows the ligand to temporarily open a coordination site on the metal, facilitating catalytic processes. rsc.orgrsc.org
While this compound is not a classic hemi-labile ligand in the sense of having two distinct, permanently available donor atoms linked by a backbone, its tautomeric nature imparts a similar functional flexibility. rsc.orgresearchgate.net The ability to switch between a hard oxygen-centered donor (in the phosphine oxide or phosphinito form) and a soft phosphorus-centered donor (in the phosphinous acid form) allows it to function as a bi- or monodentate ligand. researchgate.net For instance, in its phosphinous acid form, it can coordinate to a metal via the soft phosphorus atom, with the hydroxyl group being potentially labile or available for secondary interactions like hydrogen bonding. wikipedia.org This dynamic chelating capability is crucial in catalysis, as it provides a mechanism to stabilize the metal center while allowing for substrate binding and product release. rsc.orgrsc.orguab.cat
Tautomerism in Secondary Phosphine Oxides and its Impact on Coordination
The most significant feature governing the coordination chemistry of this compound is its existence in a prototropic tautomeric equilibrium between two forms: the pentavalent secondary phosphine oxide (SPO) and the trivalent phosphinous acid (PA). mdpi.comrsc.orgresearchgate.net
R₂P(O)H (SPO form) ⇌ R₂P-OH (PA form) (where R = p-tolyl)
The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom. researchgate.netmdpi.com
In the free ligand: For this compound, the electron-donating nature of the two p-tolyl groups shifts the equilibrium significantly toward the pentavalent SPO form (the phosphine oxide). This form is thermodynamically more stable and is what predominates for electron-rich secondary phosphine oxides. researchgate.netmdpi.com
Upon coordination: The coordination of the ligand to a transition metal can shift the tautomeric equilibrium. rsc.orgresearchgate.net The phosphinous acid (PA) tautomer is often stabilized upon complexation, as the soft P(III) center can donate its lone pair of electrons to a soft metal center. mdpi.com In this way, the thermodynamically stable SPO acts as a pre-ligand, while the PA tautomer functions as the true ligand, coordinating through phosphorus. researchgate.net
Furthermore, the phosphinous acid can be deprotonated to form the corresponding phosphinito anion (R₂PO⁻). This anionic ligand is a strong σ-donor through its oxygen atom and can form robust bonds with metal centers. researchgate.net Therefore, this compound can coordinate to metals in several ways, as summarized in the table below.
| Form of Ligand | Donor Atom | Coordination Mode |
| Phosphine Oxide (SPO) | O | Typically coordinates as a hard donor through the phosphoryl oxygen. |
| Phosphinous Acid (PA) | P | Coordinates as a soft donor through the trivalent phosphorus atom. rsc.orgresearchgate.net |
| Phosphinito Anion | O | Acts as a strong, hard anionic O-donor. researchgate.net |
Complexation with Transition Metals
This compound and its derivatives are effective ligands for a range of transition metals, most notably the late transition metals used in catalysis, such as palladium and platinum. researchgate.netsmolecule.com The specific mode of coordination is dictated by the metal's oxidation state, its HSAB character, and the reaction conditions.
Palladium Complexes
This compound is widely employed as a pre-ligand in palladium-catalyzed cross-coupling reactions, such as the Hirao reaction. researchgate.net In these catalytic systems, it is often not the isolated complex that is used, but rather the ligand is added to a palladium source like Pd(OAc)₂. The ligand can then undergo mono-oxidation in situ to generate the active catalyst. smolecule.com
Research has shown that in the presence of palladium, this compound can facilitate the formation of catalytically active Pd(0) species. smolecule.com It can also serve as a substrate itself in C-P bond formation reactions. For example, a palladium(II) complex stabilized by triphenylphosphine (B44618) has been shown to be an effective pre-catalyst for the Hirao coupling between phenyl bromide and di-p-tolylphosphine (B91435) oxide. researchgate.net
While structurally characterized complexes of this compound with palladium are not extensively documented in isolation, extensive studies on related bis-phosphine mono-oxide (BPMO) ligands provide insight into the likely coordination. rsc.orgrsc.org In these systems, stable oxidative addition adducts are formed where the palladium atom is in a square planar geometry. The ligand coordinates to the palladium center through the soft phosphorus atom, leaving the phosphine oxide oxygen uncoordinated or only weakly interacting. rsc.orgrsc.org This P-coordination is consistent with the preference of the soft Pd(II) center for the soft phosphinous donor.
| Palladium System | Role of this compound | Coordination Feature |
| Pd-catalyzed C-N Coupling | Pre-ligand | Forms active L*(O)Pd(0) species for catalysis. smolecule.com |
| Hirao Coupling | Substrate/Pre-ligand | Reacts with aryl halides in the presence of a Pd(II) precatalyst. researchgate.net |
| Model Oxidative Addition Complexes | P-donor Ligand | Analogous BPMO ligands coordinate via the phosphorus atom to form stable square planar Pd(II) complexes. rsc.orgrsc.org |
Platinum Complexes
The coordination chemistry of secondary phosphine oxides with platinum has been studied since the early days of their use in catalysis for hydrogenation and hydroformylation reactions. researchgate.net Similar to palladium, platinum is a soft Lewis acid and thus favors coordination with the soft phosphorus atom of the phosphinous acid tautomer. wikipedia.org
A well-documented example that serves as an excellent model for the coordination of this compound is the platinum complex derived from dimethylphosphine (B1204785) oxide, PtH(PMe₂OH)₂(PMe₂O) . wikipedia.org This structure provides clear evidence for the diverse roles that an SPO ligand can play within a single complex:
Two of the ligands are present in their neutral phosphinous acid tautomer (PMe₂OH) and are coordinated to the platinum center through the phosphorus atom .
One ligand is in its deprotonated phosphinito anion form (PMe₂O⁻) and is coordinated through the oxygen atom .
This illustrates that platinum can stabilize both the P-coordinated neutral form and the O-coordinated anionic form simultaneously. It is highly probable that this compound forms analogous complexes with platinum, where it can act as both a P-donor via its phosphinous acid tautomer and an O-donor via its phosphinito anion. The specific complex formed would depend on the stoichiometry and reaction conditions, particularly the pH.
| Platinum Complex Type | Ligand Form | Coordination Mode |
| Neutral Ligand Complex | Phosphinous Acid (R₂POH) | P-coordination |
| Anionic Ligand Complex | Phosphinito (R₂PO⁻) | O-coordination |
| Mixed Ligand Complex | Phosphinous Acid & Phosphinito | Both P- and O-coordination in the same complex, as seen in PtH(PMe₂OH)₂(PMe₂O). wikipedia.org |
Gold Complexes
The coordination chemistry of this compound and its derivatives with gold has revealed interesting structural motifs. While dedicated studies on mononuclear this compound complexes are not extensively documented, related diphosphine monoxide/diphosphoxane ligand complexes provide significant insights. For instance, the tautomeric form of tetrakis(p-tolyl)diphosphine monoxide, (p-tolyl)₂P-O-P(p-tolyl)₂, can act as a bridging ligand for gold centers.
In a notable example, a dinuclear gold(I) complex features two of these diphosphoxane ligands bridging two gold atoms. The coordination geometry around the gold centers is nearly linear, with P-Au-P bond angles approaching 180°. This linearity contrasts with analogous copper(I) complexes where the presence of additional ligands, such as acetonitrile (B52724), leads to more bent P-Cu-P angles. rsc.org
The synthesis of such complexes can sometimes occur through metal-promoted rearrangements of secondary phosphine oxides. rsc.org Gold(I) complexes with bisphosphine monoxide ligands have also been synthesized through the reaction of Na[AuCl₄]·2H₂O with the corresponding bisphosphine in the presence of water, leading to in-situ oxidation of one phosphine group. rsc.org In the solid-state structure of one such gold(I) complex, a relatively short contact between the oxygen atom of the phosphine oxide group and the gold center has been observed, suggesting a potential weak interaction. rsc.org
Research on gold nanoparticles has also touched upon phosphine oxide ligands. While tri(p-tolyl)phosphine functionalized gold nanoparticles have shown poor stability, the use of chelating phosphine ligands can enhance stability. researchgate.net This highlights the importance of the ligand framework in stabilizing metal centers, a principle that extends to discrete molecular complexes.
| Parameter | Value | Reference |
| Metal Center | Au(I) | rsc.org |
| Ligand | (p-tolyl)₂P-O-P(p-tolyl)₂ (bridging) | rsc.org |
| Au-P Bond Distances | 2.304(2) Å - 2.313(2) Å | rsc.org |
| P-O Bond Distances | 1.626(4) Å - 1.629(4) Å | rsc.org |
| P-Au-P Bond Angles | 177.52(6)° and 179.00(6)° | rsc.org |
Rhenium Complexes
The coordination of ligands containing the bis(p-tolyl)phosphine moiety to rhenium has been explored, particularly in the context of carbonyl complexes. These studies provide valuable information on the electronic properties and reactivity of the resulting complexes.
A series of facial-rhenium(I) tricarbonyl complexes have been synthesized with a heteroscorpionate ligand incorporating an ortho-di(p-tolyl)phosphanyl group. rsc.org For example, the complex [fac-(κ²NP-pz₂TTP)Re(CO)₃Br] (where pz₂TTP is a ligand with an α,α-bis(pyrazol-1-yl)tolyl group decorated with an ortho-situated di(p-tolyl)phosphanyl group) has been prepared and characterized. rsc.org In these complexes, the phosphine group coordinates to the rhenium center. While this is not a phosphine oxide complex, the oxidation of the phosphine group is a common reaction, and these compounds are important precursors.
The synthesis of rhenium(I)-based supramolecular coordination complexes has also been achieved using ditopic phosphine oxide donors. nih.gov In some instances, the phosphine oxide ligand is formed in situ from the corresponding phosphine during the solvothermal reaction with Re₂(CO)₁₀. nih.gov The ³¹P{¹H} NMR spectra of these complexes show a characteristic downfield shift upon coordination and oxidation of the phosphorus atom. The resulting phosphine oxide ligands act as bridging units between two rhenium centers, forming large metallacyclic structures. nih.gov
The electronic properties of these rhenium complexes are influenced by the ligand set. For instance, in the heteroscorpionate complexes, the replacement of a carbonyl ligand with acetonitrile leads to a significant decrease in the oxidation potential, making the dicarbonyl species more potent reductants. rsc.org This highlights the tunability of the metal center's reactivity through ligand modification.
| Complex | ¹H NMR (δ ppm, diagnostic signal) | ³¹P NMR (δ ppm) | Reference |
| [fac-(κ³N₂P-pz₂TTP)Re(CO)₃]⁺ | 6.58 (H₄-pyrazolyl) | Not reported | rsc.org |
| Free pz₂TTP Ligand | 6.10 (H₄-pyrazolyl) | Not reported | rsc.org |
Other Transition Metal Complexes
This compound and related ligands coordinate to a variety of other transition metals, typically acting as hard Lewis bases through the oxygen atom. wikipedia.org The coordination chemistry often involves the in situ formation of the phosphine oxide or its tautomer from secondary phosphine oxide precursors. rsc.org
Molybdenum(II) Complexes: Molybdenum(II) complexes of the type [Mo(CO)₃X₂(μ₂-R₂POPR₂)] (where R can be p-tolyl and X = I, Br) have been reported. rsc.org In these compounds, the diphosphoxane ligand, a tautomer of the diphosphine monoxide, acts as a bidentate ligand. rsc.org
Iron(II) Complexes: The reaction of FeCl₂ with a diphosphine monoxide/diphosphoxane ligand set (with R=Ph, and by extension, p-tolyl) can yield a complex of the formula [FeCl₂(PPO)₂]. In this case, the iron center is coordinated by two diphosphine monoxide ligands via their oxygen atoms. rsc.org
Ruthenium(II) Complexes: The reactivity of ruthenium(II) complexes with bis(p-tolyl)phosphine has been studied to understand P-C bond rearrangements and hydrophosphination reactions. acs.org For example, the reaction of a ruthenium precursor with bis(p-tolyl)phosphine in the presence of a base led to the formation of a bis(p-tolyl)phosphido complex. acs.org These studies provide insight into the electronic properties of the P(p-tolyl)₂ fragment, noting that the bis(p-tolyl)phosphido moiety has greater electron density compared to the diphenylphosphido analogue, which can drive ligand rearrangement reactions. acs.org
Lanthanide Complexes: Phosphine oxides are excellent ligands for lanthanide ions due to the hard nature of both the oxygen donor and the metal ion. staffs.ac.ukresearchgate.net The coordination is primarily electrostatic. While specific studies on this compound with lanthanides are not detailed, extensive research on analogous triphenylphosphine oxide and other organophosphine oxides shows the formation of various coordination complexes, often with high coordination numbers. staffs.ac.uk The nature of the substituents on the phosphine oxide can influence the stability and luminescence properties of the lanthanide complexes. nih.gov For instance, mixed phosphine-phosphine oxide ligands where Ar = p-tolyl have been used to form complexes with Y(NO₃)₃. staffs.ac.uk
Influence of Ligand Structure on Complex Stability and Reactivity
The structure of the this compound ligand, specifically the electronic and steric properties imparted by the p-tolyl groups, plays a crucial role in determining the stability and reactivity of its metal complexes.
Electronic Effects: The p-tolyl group is electron-donating compared to a phenyl group due to the methyl substituent's positive inductive effect. This increases the electron density on the phosphorus atom and, consequently, on the oxygen atom of the phosphine oxide. A more electron-rich oxygen atom is a stronger Lewis base, leading to stronger M-O bonds with hard metal centers. wikipedia.org This enhanced basicity can stabilize the resulting metal complexes. In catalytic applications, the electronic properties of the phosphine ligand are critical. For instance, in palladium-catalyzed cross-coupling reactions, electron-rich phosphines are often required for the efficient oxidative addition of less reactive substrates. The greater electron density on the bis(p-tolyl)phosphido moiety compared to diphenylphosphido has been shown to be the driving force for ligand rearrangement in a ruthenium complex. acs.org
Steric Effects: The p-tolyl groups also introduce steric bulk around the phosphorus and oxygen atoms. This steric hindrance can influence the coordination number and geometry of the metal complex. smolecule.com For example, bulky phosphine ligands can promote the formation of lower-coordinate, more reactive catalytic species by favoring ligand dissociation. The cone angle, a measure of the steric bulk of a phosphine ligand, is a key parameter used to correlate ligand structure with catalytic activity and selectivity. units.it While the primary coordination of this compound is through the oxygen, the orientation of the bulky tolyl groups can influence how substrates approach the metal center in a catalytic cycle, thereby affecting selectivity.
Hemilability: In ligands that contain both a phosphine and a phosphine oxide group, such as a bis(phosphine) mono-oxide, the phosphine oxide can act as a hemilabile donor. rsc.org The P=O group can coordinate to the metal center but is generally more weakly bound than the phosphine group. This allows the P=O group to dissociate, creating a vacant coordination site on the metal, which is often a crucial step in a catalytic cycle. rsc.org This on/off coordination provides a mechanism to stabilize the metal center while also allowing for substrate binding and subsequent reaction.
The interplay of these steric and electronic factors allows for the fine-tuning of the properties of metal complexes. By modifying the substituents on the phosphine oxide ligand, researchers can control the stability of the complex, its solubility, and its reactivity in stoichiometric and catalytic transformations.
Spectroscopic and Computational Characterization of Bis P Tolyl Phosphine Oxide and Its Derivatives
Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of bis(p-tolyl)phosphine oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei analysis, is a powerful tool for structural verification in solution.
¹H NMR : The proton NMR spectrum in CDCl₃ typically displays multiplets for the aromatic protons in the 7.14–7.72 ppm range. A characteristic singlet for the two methyl groups appears around 2.40 ppm. acs.org
¹³C NMR : The ¹³C NMR spectrum shows the methyl carbon signal at approximately 21.4 ppm. The aromatic carbons appear at distinct chemical shifts, with the carbon directly attached to phosphorus (ipso-carbon) showing a characteristic doublet due to C-P coupling. acs.org For instance, signals can be observed around 129.7 ppm (³J(C,P) = 10.3 Hz) for the meta-carbons and 133.8 ppm (²J(C,P) = 17.6 Hz) for the ortho-carbons. acs.org
³¹P NMR : The phosphorus-31 NMR spectrum is highly diagnostic, showing a single resonance for this compound, typically between +28 and +33 ppm, confirming the pentavalent phosphine (B1218219) oxide structure. rsc.org
| ¹H NMR Data (CDCl₃) | |
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.14 - 7.72 (m) |
| Methyl Protons | ~2.40 (s) |
| ¹³C NMR Data (CDCl₃) | |
| Assignment | Chemical Shift (δ, ppm) |
| C-ipso | ~128.3 (d) |
| C-meta | ~129.7 (d, ³J(C,P) ≈ 10 Hz) |
| C-ortho | ~133.8 (d, ²J(C,P) ≈ 18 Hz) |
| C-para | ~140.7 (s) |
| Methyl Carbon | ~21.4 (s) |
| ³¹P NMR Data (CDCl₃) | |
| Assignment | Chemical Shift (δ, ppm) |
| P=O | 28 - 33 (s) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The monoisotopic mass of this compound (C₁₄H₁₅OP) is 230.086052 u. chemspider.com
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration, which is typically observed in the 1175–1210 cm⁻¹ range. lew.ro Other bands include P-C (aromatic) bond vibrations around 1100 cm⁻¹ and 1430-1440 cm⁻¹. lew.ro
| Infrared (IR) Spectroscopy Data | |
| Vibrational Mode | Frequency (cm⁻¹) |
| P=O stretch | 1175 - 1210 |
| P-C (aromatic) stretch | ~1100, 1430-1440 |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound derivatives exhibit absorption maxima in the UV range. For example, a derivative, (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide, shows an absorption band at 547 nm when used to stabilize gold nanoparticles in DMSO. rsc.org The parent compound's absorption is primarily in the UV region, stemming from π → π* transitions in the tolyl groups. researchgate.net
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths and angles. In related structures, such as tin(IV) iodide complexes with tri-p-tolylphosphine (B94635) oxide, the P=O bond acts as a ligand, coordinating to the metal center. researchgate.net For example, in trans-tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), the Sn—O bond distance is 2.159 (2) Å. researchgate.net This technique confirms the tetrahedral geometry around the phosphorus atom in phosphine oxides. Studies on derivatives have also been used to confirm molecular structures, such as in the case of N,N-bis(phosphinoylmethyl)amines. beilstein-journals.org
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful lens to examine the electronic properties of molecules like this compound. The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides is a subject of significant interest. It is more complex than a simple double bond, often described as a highly ionic dative P⁺–O⁻ bond or a combination of single and triple bond resonance structures. acs.org Recent estimates suggest a P=O bond order of approximately 1.5. acs.org
DFT calculations on a range of phosphine oxides provide data on key electronic parameters. While specific data for this compound is not always singled out in broad studies, the principles from related molecules like trimethylphosphine (B1194731) oxide and triphenylphosphine (B44618) oxide are transferable. acs.orgcdnsciencepub.com The electronic environment is heavily influenced by the substituents on the phosphorus atom. Aryl groups, such as the p-tolyl groups, participate in the electronic structure through mesomeric and inductive effects, influencing the electron density at the phosphorus center and the nature of the P=O bond.
Calculations on trimethylphosphine chalcogenides (Me₃PE, where E = O, S, Se, Te) show that both σ-donation from the phosphine to the chalcogen and π-back-donation from the chalcogen to the phosphine are important. cdnsciencepub.com For the P=O bond, there is a calculated donation of 1.4 electrons to the oxygen atom, with both σ and π components being significant. cdnsciencepub.com The introduction of aryl rings, like in this compound, would further modulate these interactions.
A comparative look at calculated electronic properties for related phosphine oxides can be illustrative.
Table 1: Calculated Electronic Properties of Representative Phosphine Oxides
| Compound | P=O Bond Energy (kJ mol⁻¹) | P=O Bond Order (Approx.) | Dipole Moment (Debye) |
|---|---|---|---|
| Trimethylphosphine oxide | 544 cdnsciencepub.com | ~1.5 acs.org | Data not specified |
| Triphenylphosphine oxide | Data not specified | Data not specified | Data not specified |
Note: This table aggregates data from different computational studies and is intended for comparative purposes. The exact values can vary based on the level of theory and basis set used.
Conformational Analysis and Stereochemical Properties
The three-dimensional structure and conformational flexibility of this compound are key to its chemical behavior. Conformational analysis of organophosphine oxides, often performed using methods like MP2 or DFT, investigates the potential energy surfaces (PES) associated with rotation around the P–C bonds. acs.org
For triarylphosphines and their oxides, the orientation of the aryl rings relative to the P=O bond defines the stable conformers. kpfu.ru Studies on tris(3-methylphenyl)phosphine oxide, a close structural relative, show that the molecule exists as an equilibrium of conformers with gauche- and cis-arrangements of the substituents relative to the P=O bond. kpfu.ru Similarly, computational studies on tri-o-tolylphosphine (B155546) and its chalcogenides have identified various possible rotamers based on the position of the methyl groups. researchgate.net In the case of the oxide, a "paddle" conformation, with all methyl groups near the oxygen atom, was found to be stable. researchgate.net
For this compound, the two p-tolyl groups can rotate around the P-C bonds. The most stable conformation would seek to minimize steric hindrance while optimizing electronic interactions. The symmetry of the molecule (C₂ᵥ in an idealized geometry) would be broken by rotations of the tolyl groups. The potential energy surface for these rotations would reveal the low-energy conformations and the barriers to interconversion between them.
X-ray crystallography provides solid-state structural data, which often corresponds to low-energy minima on the calculated gas-phase PES. acs.org For instance, the crystal structure of trans-tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV) shows a nearly octahedral coordination around the tin atom, with specific Sn-O and P=O bond lengths determined by the crystalline environment. researchgate.net
Table 2: Representative Conformational Data for Aryl Phosphine Oxides
| Compound | Method | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Phenyl(dimethyl)phosphine oxide | MP2/cc-pVTZ | O=P–C–C (Torsion) | Minima and transition states identified acs.org |
| Tris(3-methylphenyl)phosphine oxide | DFT B3PW91 | Gauche- and cis-arrangements | Equilibrium of conformers found kpfu.ru |
Note: This table summarizes findings on the conformational preferences of related aryl phosphine oxides. Specific angles and energies depend on the computational method.
Mechanistic Probing using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound, both as a reactant and as a product. For example, the reduction of phosphine oxides to phosphines is a fundamentally important transformation in phosphorus chemistry. researchgate.netresearchgate.net DFT calculations can map the reaction pathways, identify transition states, and calculate activation energies for such processes. researchgate.net
One area of study is the electrophilic activation of the P=O bond. A highly chemoselective reduction of phosphine oxides can be achieved by first activating the P=O bond with an anhydride, followed by reduction. researchgate.net Computational studies can model this activation step, showing how the electrophile interacts with the oxygen atom, weakening the P=O bond and facilitating the subsequent hydride attack.
This compound also features as a substrate or product in various catalytic reactions. In palladium-catalyzed C-P cross-coupling reactions, aryl nonaflates react with secondary phosphine oxides like this compound to form tertiary phosphine oxides. acs.org Computational studies can shed light on the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. For example, in a related system, DFT studies helped rationalize the formation of a specific palladium-bis-phosphine mono-oxide complex, which was identified as a key intermediate. rsc.org
Furthermore, computational modeling has been used to understand the role of bis-phosphine mono-oxides (BPMO) as ligands in catalysis. rsc.orgrsc.org The unique combination of a hard P=O donor and a soft phosphine donor allows for hemilabile coordination, which can be crucial for creating open coordination sites on a metal center during a catalytic cycle. rsc.org DFT calculations on catalyst complexes can reveal the binding modes of these ligands and explain observed reactivity and stereoselectivity. rsc.org For instance, in a cobalt-catalyzed asymmetric phospha-Michael reaction, DFT calculations indicated that steric hindrance from a bulky ligand group was responsible for blocking a specific face from nucleophilic attack, thereby controlling the enantioselectivity. researchgate.netrsc.org
Mechanistic investigations also extend to oxygen atom transfer (OAT) reactions. The oxidation of a coordinated P(p-tolyl)₃ ligand to O=P(p-tolyl)₃ by a nitrile oxide within a palladium complex has been proposed as a key step in a complex transformation, with the resulting phosphine oxide acting as a weakly bound, leaving ligand. ugent.be
Advanced Research Directions and Potential Applications in Academic Contexts
Exploration of New Catalytic Transformations
This compound and its analogs are instrumental in the development of new catalytic reactions. Their utility spans both metal-catalyzed and, increasingly, metal-free systems, pushing the boundaries of what is possible in asymmetric synthesis.
In transition-metal catalysis, this compound often acts as a pre-ligand or is a key component of the active catalyst. smolecule.com A significant area of research is in palladium-catalyzed asymmetric reactions. rsc.orgrsc.org Mechanistic studies have revealed that in certain Pd-catalyzed C-N coupling reactions, the in situ mono-oxidation of a bis-phosphine ligand to a bis-phosphine mono-oxide (BPMO) is critical for effective catalysis. rsc.orgrsc.org This discovery has led to the rational design of BPMO-ligated Pd(II) pre-catalysts that ensure reliable and complete activation, reducing catalyst loading and increasing reaction robustness. rsc.orgresearchgate.net These catalytic systems have been applied to the enantioselective synthesis of complex molecules, including the hepatitis C virus inhibitor ruzasvir. rsc.org
The steric and electronic properties imparted by the p-tolyl groups influence the reactivity and selectivity of these metal-catalyzed reactions. smolecule.com Derivatives of this compound are explored as ligands to expand the scope of asymmetric transformations, including C-P bond formation and other cross-coupling reactions. smolecule.commdpi.com
A growing trend in chemical synthesis is the development of metal-free catalytic systems to improve sustainability and reduce costs. Organophosphorus compounds, including phosphine (B1218219) oxides, are proving to be valuable in this domain. Tertiary phosphines are known to catalyze the vicinal bis-addition of P(O)H compounds, such as diarylphosphine oxides, to activated alkynes. researchgate.net In these phosphine-catalyzed reactions, diarylphosphine oxides like di-p-tolylphosphine (B91435) oxide have demonstrated greater reactivity compared to other P(O)H compounds, enabling the metal-free synthesis of useful bisphosphine oxides. researchgate.net
Furthermore, research has demonstrated the possibility of visible-light-promoted, transition-metal-free C-P bond formation to create heteroaryl phosphine oxides. acs.org While not directly involving this compound as a catalyst, this work highlights the broader potential of phosphine oxides in developing novel, metal-free synthetic methodologies. acs.org Another example is the organocatalytic diastereoselective (4+1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides, which uses a simple phosphinic acid as a catalyst to construct complex phosphorus-containing heterocycles. acs.org
Expanding Scope of Asymmetric Reactions
Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is essential for optimizing existing catalytic systems and designing new ones. Research involving this compound often includes detailed mechanistic investigations. For the palladium-catalyzed asymmetric intramolecular C-N coupling, comprehensive kinetic, spectroscopic, and crystallographic analyses were crucial. rsc.orgresearchgate.net These studies revealed that the active catalyst is a bis-phosphine mono-oxide (BPMO)–Pd(0) complex and identified the inefficient activation of the initial pre-catalyst as a key problem. rsc.orgrsc.org This understanding allowed for the rational design of an improved pre-catalyst where the BPMO is already ligated to the palladium center, preventing the formation of less active species. rsc.orgresearchgate.net
Computational studies are also vital for elucidating reaction pathways. The prototropic tautomerism of secondary phosphine oxides—an equilibrium between the pentavalent P(V) form (>P(O)H) and the trivalent P(III) form (>P-OH)—plays a critical role in their reactivity. mdpi.com Quantum chemical computations have been used to model the reaction pathways and energetics of this tautomerization, showing that the stability of each form is highly dependent on the electronic nature of the substituents on the phosphorus atom. mdpi.com Such mechanistic insights are fundamental to predicting and controlling the reactivity of phosphine oxides like this compound in complex chemical transformations. mdpi.comscholaris.ca
Interdisciplinary Research with this compound
The unique structural and chemical properties of the phosphine oxide group have positioned compounds like this compound as subjects of interest in various advanced scientific fields. Beyond its established role in organic synthesis, the molecule serves as a valuable building block and functional moiety in interdisciplinary research, particularly at the intersection of chemistry with biomedical science and materials science. Researchers are exploring its potential, and that of its derivatives, to create novel functional systems and materials with highly specialized properties.
Biomedical Research Applications
While research into the direct biomedical application of this compound is still emerging, significant work has been done on its derivatives for creating advanced biomedical systems. A key area of this research is in the functionalization of nanoparticles for applications such as biological imaging, sensing, and drug delivery. nih.govrsc.orgscispace.com Gold nanoparticles (AuNPs) are particularly valued in medicine for their low toxicity and unique optical properties. nih.govrsc.orgscispace.com However, their stability in biological systems is a critical challenge that researchers address by coating, or functionalizing, their surfaces with stabilizing ligands.
In this context, a derivative of this compound, (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (referred to as ligand 4A), has been synthesized and studied as a stabilizing agent for AuNPs. nih.govrsc.org In one study, this ligand was used to stabilize gold nanoparticles in a dimethyl sulfoxide (B87167) (DMSO) solution with sodium borohydride (B1222165) acting as the reducing agent. nih.govrsc.org The resulting functionalized nanoparticles, 4A-AuNPs, were characterized to determine their size and stability over time, which are crucial parameters for any potential biomedical use. nih.gov
The study found that AuNPs stabilized with the (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide ligand were stable for three months. nih.govrsc.org The stability and defined size of these nanoparticles underscore the potential of phosphine oxide derivatives in developing new platforms for therapeutic and diagnostic purposes. nih.gov
| Ligand Used for Stabilization | Resulting Nanoparticle | Size (from TEM) | Observed Stability |
|---|---|---|---|
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | 4A-AuNPs | 55 ± 13.6 nm | 3 months |
| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | 4B-AuNPs | 40 ± 8 nm | 5 months |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | 7-AuNPs | 25 ± 6 nm | 5 months |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) | 10-AuNPs | 43 ± 7 nm | 3 months |
Materials Science Applications
In materials science, the incorporation of phosphine oxide moieties into polymer backbones is a well-established strategy for enhancing material properties. nih.govtubitak.gov.tr The aromatic rings and the polar phosphine oxide (P=O) group in a molecule like this compound make it a candidate for developing advanced polymers with improved thermal stability, flame retardancy, and solubility. nih.govsmolecule.com While specific research on polymers derived directly from this compound is limited, extensive studies on other phosphine oxide-containing polymers demonstrate the significant advantages of this functional group. nih.govmdpi.com
These polymers are attractive for applications demanding high-performance materials, such as coatings and structural components in the automotive and aerospace industries, electronics, and fire-retardant textiles. mdpi.comnih.govresearchgate.net The phosphine oxide group is known to improve thermal oxidative stability and flame-retardant properties. nih.govtubitak.gov.tr
Research on various poly(pyridinium salt)s containing phosphine oxide units highlights these benefits. nih.govnih.gov These polymers exhibit high glass transition temperatures (Tg), often exceeding 230°C, and produce a high amount of char when heated, which is a key mechanism in flame retardancy. nih.govmdpi.comnih.gov The high char yield indicates that a protective, non-combustible layer forms upon heating, insulating the underlying material from the flame. tubitak.gov.tr The incorporation of phosphine oxide moieties has been shown to dramatically increase the flame-retardant property of polymers. tubitak.gov.tr For instance, a study of six new phosphine oxide-containing polymers (P-1 to P-6) reported excellent thermal properties, making them suitable for high-temperature applications. mdpi.comnih.gov
| Polymer | Glass Transition Temperature (Tg) | Char Yield (at 700°C in N₂) |
|---|---|---|
| P-1 | > 230 °C | > 50% |
| P-2 | > 230 °C | > 50% |
| P-3 | > 230 °C | > 50% |
| P-4 | > 230 °C | > 50% |
| P-5 | > 230 °C | > 50% |
| P-6 | > 230 °C | > 50% |
These findings suggest the potential for this compound to be used as a monomer or an additive in the synthesis of new high-performance polymers, leveraging the inherent benefits of the phosphine oxide group to create next-generation materials. smolecule.com
Q & A
Q. What are the optimized synthetic methodologies for Bis(p-tolyl)phosphine oxide in multicomponent reactions?
this compound is synthesized via three-component condensations involving 2-formylbenzoic acid, primary amines, and secondary phosphine oxides. Key methodological considerations include:
- Solvent selection : Acetonitrile enhances reaction homogeneity and achieves >95% yields within 10–20 minutes at 25°C .
- Reaction time optimization : Steric hindrance (e.g., cyclohexylamine) requires extended times (20 minutes) for full conversion .
- Workup : Vacuum removal of acetonitrile/water and silica gel chromatography ensure high purity (yields: 94–99%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, protective clothing, and masks are mandatory to avoid skin contact and inhalation .
- Waste management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Hazard mitigation : Avoid oxidizers (incompatibility noted) and ensure proper ventilation due to hazards (H302, H312, H332) .
Q. How does the solubility profile of this compound influence reaction design?
The compound is slightly water-soluble, necessitating polar aprotic solvents (e.g., acetonitrile) for homogeneous reactions. Solvent choice impacts reaction rates and scalability, as demonstrated in multicomponent condensations .
Q. What role does this compound play in material science applications?
Phosphine oxide units enhance solubility in organic solvents and introduce weak n-type electronic character, making the compound valuable in host materials for optoelectronic devices .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : For tracking reaction progress and structural confirmation .
- X-ray crystallography : Resolves steric and electronic configurations of derivatives (e.g., Ligand1a–Ligand2c) .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence reaction kinetics?
Steric bulk from the p-tolyl groups slows nucleophilic attacks in condensations, as seen in cyclohexylamine reactions requiring 20 minutes for completion. Electronic effects (electron-donating methyl groups) stabilize intermediates, improving yields .
Q. Can structural modifications reduce the toxicity of this compound derivatives?
Yes. Introducing methyl groups (e.g., TMO derivatives) reduces bio-toxicity while maintaining photoinitiator efficiency. TMO ([2,4,6-trimethylbenzoyl]this compound) demonstrates lower environmental and health risks .
Q. What mechanistic insights can be derived from spectroscopic data in this compound reactions?
NMR studies reveal intermediate formation (e.g., oxoisoindolinyl phosphine oxides), while X-ray data confirm stereoelectronic effects in gold(I) complexes. These insights guide catalyst design and reaction pathway optimization .
Q. How do contradictions in reported reaction conditions inform synthetic strategies?
Discrepancies in solvent efficiency (e.g., ethanol vs. acetonitrile) highlight the need for solvent screening. Evidence suggests acetonitrile minimizes side reactions and maximizes yields, emphasizing its superiority in multicomponent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
